![molecular formula C12H12N2OS B2711317 1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 478078-68-1](/img/structure/B2711317.png)
1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone
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Overview
Description
Synthesis Analysis
A series of new 3-(4-(p-toluidino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives were synthesized from a novel Schiff base of 2-((4-(p-toluidino)thiazol-2-ylimino)methyl)phenol with thioglycolic acid in the presence of anhydrous zinc chloride . The chemical structures of these compounds were confirmed by various physicochemical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone” are not well-documented in the available resources .Scientific Research Applications
Synthesis of New Derivatives
This compound has been used in the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives . It was reacted with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to give thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives .
Creation of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety were obtained via reaction of alkylidenecarbodithioate with hydrazonoyl halides . These derivatives are important due to their broad range of biological activities .
Production of 1,3-Thiazoles Derivatives
Hydrazonoyl halides were reacted with thiosemicarbazone and pyrazolylthioamide to give 1,3-thiazoles derivatives . Thiazoles display a broad range of biological activities and are found in many potent biologically active molecules .
Synthesis of Substituted Pyridines
3-Phenyl-2-en-1-one was used to synthesize substituted pyridines . Pyridines are a class of organic compounds with a wide range of applications in the field of medicine and industry .
Production of Substituted Nicotinic Acid Ester
This compound was also used to synthesize substituted nicotinic acid ester . The latter was converted to its azide compound which was reacted with aromatic amines and phenol to give substituted urea and phenylcarbamate containing 1,2,3-triazole moiety .
Anticancer Activities
In another study, a compound bearing the p-toluidino substituent (3d) was found to have significant anticancer activities . It was 4–30-fold more potent as an antiproliferative agent than the corresponding 5-methyl-2-(p-toluidino)-7-(3′,4′,5′-trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidine counterpart .
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-10(6-4-8)14-12-13-7-11(16-12)9(2)15/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIILVUQJSVEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone |
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